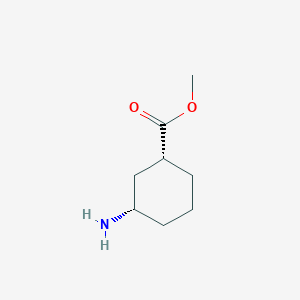

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate

Descripción general

Descripción

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate, also known as MACH, is an important organic compound that has been widely used in scientific research and laboratory experiments. It is a derivative of cyclohexanecarboxylic acid, and is a colorless, odorless, and tasteless solid. MACH has a variety of uses in scientific research and laboratory experiments, due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- Synthesis and Potency Comparison : (1R,3S)-Methyl 3-aminocyclohexanecarboxylate was synthesized and compared with its stereoisomers for their potency as inhibitors. The (1S,3R) isomer showed similar potency to GABA as an inhibitor, whereas the (1R,3S) isomer was significantly less potent, highlighting the importance of stereochemistry in biological activity (Allan, Johnston, & Twitchin, 1981).

Peptide Formation and Conformational Studies

- Helical Structures in Peptides : Diastereomeric six-membered ring α,α-disubstituted α-amino acids, including this compound, were synthesized and used to prepare homopeptides. These peptides formed helical structures in solution, indicating the potential of this compound in peptide engineering (Hirata et al., 2015).

Analytical and Stereochemical Applications

- Enantiodiscrimination : Compounds derived from this compound were investigated for their enantiodiscriminating ability using 1H NMR spectroscopy. These compounds showed promising results in distinguishing chiral carboxylic acids, demonstrating their potential in analytical chemistry (Yang et al., 2006).

Chiral Synthesis and Catalysis

- Enantioselective Synthesis : The compound was used in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, showcasing its role in the synthesis of pharmacologically relevant molecules (Lifchits & Charette, 2008).

Potential Therapeutic Applications

- Tumor Therapy and σ1 Receptor Antagonists : Aminoethyl substituted cyclohexanes, including this compound, were studied as σ1 receptor antagonists for tumor therapy. The structural and stereochemical variations of these compounds were analyzed for their affinity to σ1 receptors, with certain isomers showing high potency (Kopp et al., 2020).

Membrane Transport and Inhibitory Applications

- Inhibitory Action on Amino Acid Transport : Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, related to this compound, were synthesized and evaluated for their specificity to the Na+-independent membrane transport system. These compounds demonstrated significant reactivity with this transport system, indicating their potential in studying and inhibiting amino acid transport systems (Christensen et al., 1983).

Mecanismo De Acción

Target of Action

The primary target of (1R,3S)-Methyl 3-aminocyclohexanecarboxylate is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that has been implicated as a treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer .

Mode of Action

The compound interacts with its target, OAT, through a process of inactivation . The inactivation mechanism of the compound has been proposed to occur through three possible mechanisms: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition . Based on crystallography and intact protein mass spectrometry, it was determined that the compound inactivates oat through fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathway involving OAT. By inactivating OAT, the compound disrupts the normal functioning of this enzyme, leading to downstream effects that can inhibit the growth of HCC .

Pharmacokinetics

The compound is slightly soluble in dmso, methanol, and water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action involve the inactivation of OAT, which can lead to the inhibition of HCC growth . This suggests that the compound could potentially be used as a treatment for HCC.

Action Environment

The compound should be stored in an inert atmosphere at room temperature for optimal stability .

Propiedades

IUPAC Name |

methyl (1R,3S)-3-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMITUCIAZVHCG-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

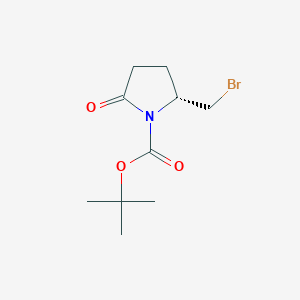

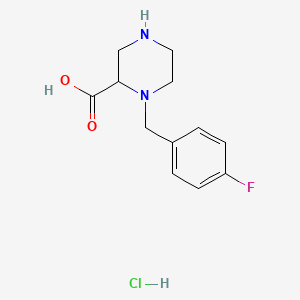

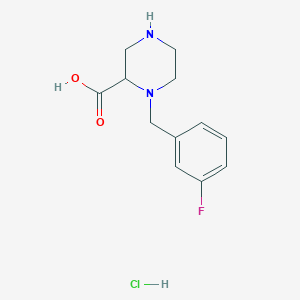

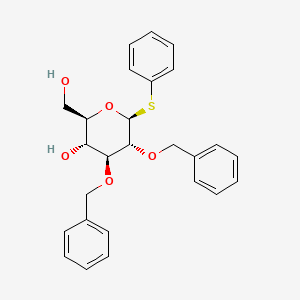

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)naphtho[1,2-c]isoxazol-5-yl]ethanone](/img/structure/B3039728.png)

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide](/img/structure/B3039733.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-(1-methyl-1H-indol-3-yl)propanoic acid](/img/structure/B3039734.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid](/img/structure/B3039735.png)